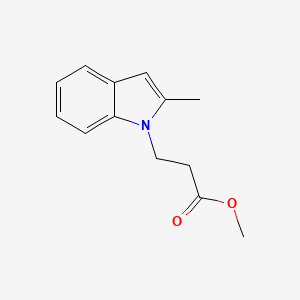
Methyl 2-methyl-1H-indole-1-propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-methyl-1h-indol-1-yl)propanoate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methyl ester group attached to a propanoate chain, which is further connected to a 2-methyl-1H-indole moiety. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methyl-1h-indol-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anilines, which are functionalized with electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Intramolecular Oxidative Coupling: The functionalized anilines undergo a palladium-catalyzed intramolecular oxidative coupling to form the indole core.
Microwave Irradiation: The reaction mixture is exposed to microwave irradiation, which enhances the yield and regioselectivity of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing an efficient and cost-effective route for production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-methyl-1h-indol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Formation of indole oxides.
Reduction: Conversion to alcohol derivatives.
Substitution: Introduction of halogens, nitro groups, or other electrophiles to the indole ring.
Aplicaciones Científicas De Investigación
Methyl 3-(2-methyl-1h-indol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of dyes, sanitizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-methyl-1h-indol-1-yl)propanoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(1H-indol-3-yl)propanoate
- Methyl 3-(1-methyl-1H-indol-3-yl)propanoate
- Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate
Uniqueness
Methyl 3-(2-methyl-1h-indol-1-yl)propanoate is unique due to the presence of a 2-methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties compared to other indole derivatives .
Propiedades
Número CAS |
57662-82-5 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
methyl 3-(2-methylindol-1-yl)propanoate |
InChI |
InChI=1S/C13H15NO2/c1-10-9-11-5-3-4-6-12(11)14(10)8-7-13(15)16-2/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
VXPCBOZSYSMTAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2N1CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



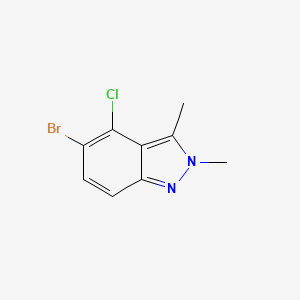
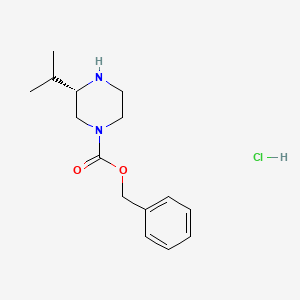
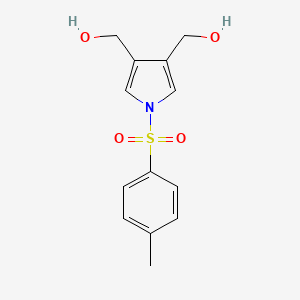

![[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)
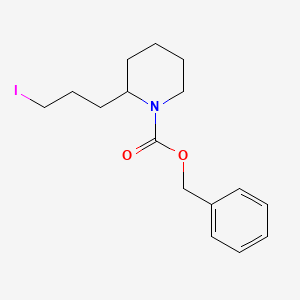
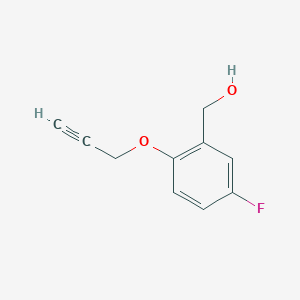

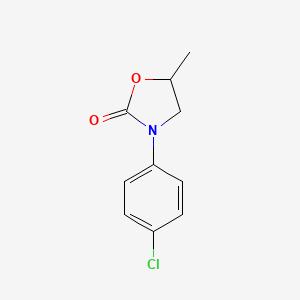

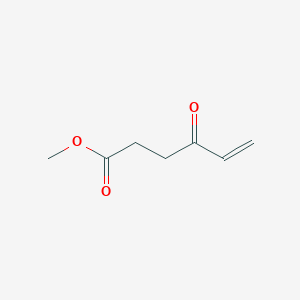
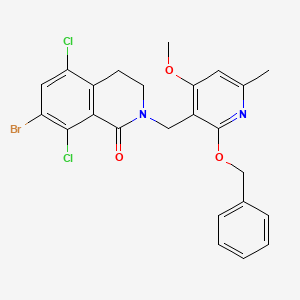
![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)
